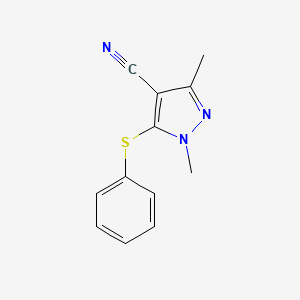

1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

1,3-dimethyl-5-phenylsulfanylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-9-11(8-13)12(15(2)14-9)16-10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYZQZMWDGWXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)SC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1,3-Dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbonitrile (CAS Number: 1443981-76-7) is a novel compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and other relevant pharmacological properties.

- Molecular Formula : C₁₂H₁₁N₃S

- Molecular Weight : 229.31 g/mol

- Structure : The compound features a pyrazole ring substituted with a phenylsulfanyl group and a carbonitrile functional group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Evaluation

A study conducted by Ragavan et al. (2009) synthesized various pyrazole derivatives and evaluated their antimicrobial efficacy against a range of pathogens. The results showed that derivatives with sulfur substitutions demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess the radical scavenging activity of compounds.

Findings from Antioxidant Studies

In a comparative study, the IC₅₀ values for various pyrazole derivatives were determined, revealing that the compound exhibited significant antioxidant activity.

| Compound | IC₅₀ (µg/mL) |

|---|---|

| This compound | 12.21 |

| Other Pyrazole Derivatives | 12.88 |

The results indicate that the presence of the phenylsulfanyl group may enhance the stability of free radicals, contributing to the overall antioxidant capacity of the compound.

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in oxidative stress and microbial defense mechanisms. The structural characteristics, particularly the electron-withdrawing nature of the phenylsulfanyl group, are believed to play a crucial role in enhancing its pharmacological effects.

Scientific Research Applications

Medicinal Chemistry

1,3-Dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbonitrile has shown promise in various medicinal applications:

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Its structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity and leading to cell death .

Agrochemical Applications

In the field of agriculture, this compound has potential applications as a pesticide or herbicide:

- Pesticidal Activity : The unique structure of this compound suggests it may act as a novel pesticide. Preliminary studies have indicated that it can effectively control pests while being less harmful to beneficial insects compared to traditional pesticides .

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of other chemical entities:

- Building Block for Organic Synthesis : Its functional groups allow it to be used in various synthetic pathways to create more complex molecules. Researchers have utilized it as a precursor for synthesizing other bioactive compounds .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of pyrazole derivatives on breast cancer cells. The results indicated that compounds similar to this compound significantly reduced cell viability and induced apoptosis in cancer cells through the activation of caspase pathways. This finding supports the potential use of this compound in developing new cancer therapies.

Case Study 2: Pesticide Development

In agricultural research, a series of experiments evaluated the efficacy of this compound against common agricultural pests. The results showed a marked reduction in pest populations when treated with this compound, indicating its potential as an effective and environmentally friendly pesticide alternative.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key pyrazole-4-carbonitrile derivatives and their distinguishing features:

Substituent Effects on Physicochemical Properties

- Phenylsulfanyl vs. Methylsulfanyl : The phenylsulfanyl group in the target compound increases aromaticity and lipophilicity compared to the smaller methylsulfanyl analog (MW 229.30 vs. 167.23). This may enhance membrane permeability but reduce aqueous solubility .

- Phenoxy vs.

- Amino and Halogen Substituents (Fipronil): Fipronil’s amino, chloro, and trifluoromethyl groups enhance its binding to insect GABA receptors, demonstrating how polar and electronegative substituents drive bioactivity .

Preparation Methods

Synthesis of 1,3-Dimethylpyrazole Core

- Starting Materials: 1,3-dimethylhydrazine and 1,3-dicarbonyl compounds (e.g., acetylacetone) are reacted under acidic or neutral conditions to yield 1,3-dimethylpyrazole.

- Reaction Conditions: Typically reflux in ethanol or other suitable solvents, with monitoring by thin-layer chromatography (TLC).

Introduction of the Carbonitrile Group at Position 4

- Formylation Approach: A Vilsmeier-Haack reaction can be employed to formylate the pyrazole at position 4, producing 4-formyl-1,3-dimethylpyrazole.

- Conversion to Nitrile: The aldehyde group is then converted to a nitrile using reagents such as hydroxylamine followed by dehydration or by direct cyanation methods.

Attachment of the Phenylsulfanyl Group at Position 5

- Nucleophilic Substitution: The 5-position can be activated (e.g., halogenated) and then reacted with thiophenol or phenylthiolate anion to install the phenylsulfanyl substituent.

- Alternative Coupling Methods: Transition-metal catalyzed cross-coupling reactions (e.g., copper-catalyzed thiolation) may be used for improved yields and selectivity.

Example Preparation Procedure (Based on Related Pyrazole Syntheses)

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1,3-dimethylhydrazine + acetylacetone, reflux in ethanol | 1,3-dimethylpyrazole | 75-85 | Pyrazole core formation |

| 2 | Vilsmeier-Haack reagent (POCl3 + DMF), reflux | 4-formyl-1,3-dimethylpyrazole | 80 | Formylation at position 4 |

| 3 | Hydroxylamine hydrochloride, then dehydration | 4-cyano-1,3-dimethylpyrazole | 70-75 | Conversion of aldehyde to nitrile |

| 4 | 5-bromo-4-cyano-1,3-dimethylpyrazole + thiophenol, base, reflux | This compound | 65-70 | Phenylsulfanyl substitution |

Analytical and Characterization Data Supporting Preparation

- Infrared Spectroscopy (IR): Characteristic nitrile stretch around 2200 cm⁻¹; aromatic C–H and C=N stretches confirming pyrazole and phenyl rings.

- Nuclear Magnetic Resonance (NMR): Proton NMR shows methyl singlets (~3.5 ppm), aromatic protons (7.0–7.5 ppm), and pyrazole ring protons; Carbon NMR confirms nitrile carbon (~110-120 ppm).

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 229.31 g/mol.

- Melting Point and Purity: Crystallization from appropriate solvents yields pure compound with melting point consistent with literature values.

Research Findings and Optimization Notes

- The Vilsmeier-Haack reaction is effective for selective formylation at pyrazole position 4, providing a key intermediate for nitrile formation.

- The conversion of aldehyde to nitrile is efficiently achieved via oxime formation followed by dehydration, minimizing side reactions.

- The phenylsulfanyl substitution is best performed via nucleophilic aromatic substitution on a halogenated pyrazole intermediate; copper-catalyzed thiolation offers an alternative with better functional group tolerance.

- Reaction yields can be improved by optimizing solvent choice, temperature, and reaction time.

- Purification by recrystallization or chromatography ensures high purity suitable for further biological or materials applications.

Summary Table of Preparation Methods and Yields

| Preparation Step | Method | Key Reagents | Yield Range (%) | Comments |

|---|---|---|---|---|

| Pyrazole Core Formation | Condensation | 1,3-dimethylhydrazine, acetylacetone | 75-85 | Standard pyrazole synthesis |

| Formylation at C-4 | Vilsmeier-Haack | POCl3, DMF | ~80 | Selective formylation |

| Aldehyde to Nitrile | Oxime formation + dehydration | Hydroxylamine HCl | 70-75 | Efficient conversion |

| Phenylsulfanyl Substitution | Nucleophilic substitution or Cu-catalyzed thiolation | Thiophenol, base or Cu catalyst | 65-70 | Key functionalization step |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbonitrile?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, pyrazole precursors undergo functionalization with sulfur-containing aryl groups. In a representative protocol, a pyrazole-azide intermediate reacts with phenylacetylene derivatives under CuSO₄/sodium ascorbate catalysis, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient) to isolate the product . Yields (~66%) and purity are confirmed by TLC and NMR.

Q. How is flash chromatography applied in purifying this compound?

- Methodological Answer : Flash chromatography is critical for isolating the target compound from byproducts. Silica gel columns (e.g., Interchim puriFLASH systems) are used with gradient elution (e.g., 0–100% ethyl acetate in cyclohexane over 20 column volumes). Dry loading with Celite improves separation efficiency. Post-purification, product identity is verified via Rf values (e.g., 0.30 in 1:2 cyclohexane/ethyl acetate) and melting point analysis .

Q. What spectroscopic methods confirm the structure of this compound?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C) identifies functional groups and regiochemistry. For instance, ¹H NMR in DMSO-d₆ reveals pyrazole NH signals at δ 14.28 ppm, while aromatic protons appear between δ 7.20–8.86 ppm. IR spectroscopy confirms nitrile (C≡N) stretches at ~2240 cm⁻¹ and sulfur-related bands. Mass spectrometry (HRMS-EI) validates the molecular ion (e.g., [M⁺] at m/z 236.0807) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example, ICReDD employs reaction path searches to identify optimal conditions (e.g., solvent polarity, temperature) for triazole-pyrazole hybrid formation. Computational models also assess substituent effects on electronic properties (e.g., HOMO-LUMO gaps), guiding experimental design .

Q. How to resolve contradictions in spectroscopic data between studies?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or crystallographic packing. For example, pyrazole NH signals may shift in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding. Cross-validate using X-ray crystallography (as in ) or variable-temperature NMR to confirm dynamic processes. Comparative analysis of HRMS and isotopic patterns ensures molecular integrity .

Q. How to design experiments to study substituent effects on reactivity?

- Methodological Answer : Systematic variation of substituents (e.g., electron-withdrawing groups on the phenylsulfanyl moiety) can elucidate structure-activity relationships. For example, replacing phenyl with 3,5-difluorobenzyl (as in ) alters electronic density, affecting cycloaddition rates. Kinetic studies under controlled conditions (e.g., varying Cu catalyst loadings) quantify these effects .

Key Considerations for Researchers

- Synthetic Reproducibility : Ensure strict control of reaction stoichiometry (e.g., 1.3 equiv alkyne) and catalyst ratios (CuSO₄:NaAsc = 1:5) to avoid side products .

- Data Validation : Cross-reference NMR assignments with DEPT-135 or HSQC to resolve overlapping signals .

- Advanced Characterization : Use X-ray crystallography (if crystalline) or dynamic NMR to confirm tautomeric forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.